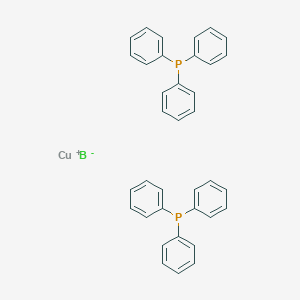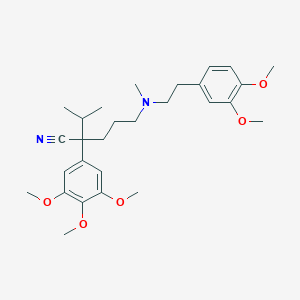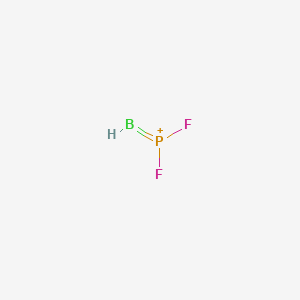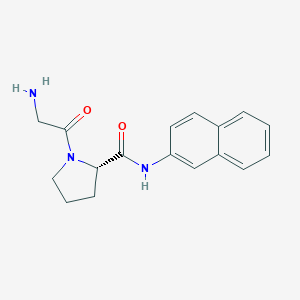
Tétrahydroborate de bis(triphénylphosphine)cuivre
Vue d'ensemble
Description
Bis(triphenylphosphine)copper tetrahydroborate (BTPCT) is a coordination compound that has found wide application in scientific research. The compound was first synthesized in the late 1940s, and has since become a powerful tool for organic synthesis and biochemistry. BTPCT consists of a copper(I) center, which is coordinated to two triphenylphosphine (PPh3) ligands and one tetrahydroborate (BH4-) ligand. This compound has a variety of applications, ranging from organic synthesis to biochemical research.
Applications De Recherche Scientifique
Synthèse de structures complexes
« Tétrahydroborate de bis(triphénylphosphine)cuivre » est utilisé dans la synthèse de structures complexes. Il a été synthétisé par échange de ligands dans le tétrahydroborate de bis(triphénylphosphine) cuivre(I) et caractérisé par DRX, FTIR, spectroscopie RMN . Le composé a une structure dimère et cristallise sous forme de solvaté de CH2Cl2 sous deux formes polymorphes .
Réduction des chlorures d'acides en aldéhydes
Ce composé a été démontré pour donner de bons rendements isolés d'aldéhydes aromatiques à partir des chlorures d'acides correspondants . Il montre qu'une très large gamme d'aldéhydes peut être préparée de manière pratique par la réaction .
Utilisation en synthèse organique
Les exemples d'utilisation des tétrahydroborates de métaux de transition en synthèse organique sont rares. Cependant, le « this compound » a été impliqué dans la réduction des cétones 4a, 8-insaturées en alcools allyliques .
Réactions d'amination réductrice
Le « this compound » est utilisé comme agent réducteur pour les réactions d'amination réductrice .
Étude des conformations
Le composé a été utilisé dans l'étude des conformations. La rare conformation Twisted Boat-Boat du cycle Cu2P4C2 de base dans le composé s'avère plus stable que la conformation Boat-Boat .
Investigation des effets catalytiques coopératifs
Le concept d'effets catalytiques coopératifs dans les systèmes de métaux de transition multinucléaires a conduit au développement large et à l'investigation étendue de la chimie des complexes de métaux de transition . Ce composé présente un grand intérêt en raison de son activité catalytique, notamment la transformation de petites molécules sur des centres métalliques .
Mécanisme D'action
Target of Action
Bis(triphenylphosphine)copper tetrahydroborate, also known as BIS-(TRIPHENYLPHOSPHINO)-CUPROUS BOROHYDRIDE, is a complex organometallic compound. The primary targets of this compound are saturated ketones and aldehydes .
Mode of Action
The compound interacts with its targets through a process known as reduction. Specifically, saturated ketones and aldehydes are converted via their p-toluenesulphonyl hydrazones to the corresponding alkanes by treatment with bis(triphenylphosphine)copper tetrahydroborate . This interaction results in the reduction of the carbonyl group to a methylene group.
Biochemical Pathways
The reduction of carbonyl compounds by bis(triphenylphosphine)copper tetrahydroborate affects the biochemical pathways associated with these compounds. The downstream effects include the formation of alkanes from ketones and aldehydes .
Result of Action
The result of the action of bis(triphenylphosphine)copper tetrahydroborate is the conversion of ketones and aldehydes to alkanes . This transformation is significant in organic synthesis, where the reduction of carbonyl compounds is a common requirement.
Action Environment
The action of bis(triphenylphosphine)copper tetrahydroborate can be influenced by environmental factors. For instance, the compound is sensitive to moisture and can decompose under high temperatures . Therefore, it is typically stored under inert gas and below 30°C to maintain its stability .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Bis(triphenylphosphine)copper tetrahydroborate can be achieved through a reaction between copper(II) acetate monohydrate and tetrahydroborate in the presence of triphenylphosphine.", "Starting Materials": [ "Copper(II) acetate monohydrate", "Tetrahydroborate", "Triphenylphosphine" ], "Reaction": [ "Add copper(II) acetate monohydrate to a reaction vessel containing a solvent such as acetonitrile or ethanol", "Add tetrahydroborate to the reaction vessel and stir the mixture", "Add triphenylphosphine to the reaction vessel and continue stirring for several hours", "Filter the resulting solid and wash with a solvent such as diethyl ether", "Dry the solid under vacuum to obtain Bis(triphenylphosphine)copper tetrahydroborate" ] } | |
Numéro CAS |
16903-61-0 |
Formule moléculaire |
C36H34BCuP2- |
Poids moléculaire |
603.0 g/mol |
Nom IUPAC |
boranuide;copper;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.BH4.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;1H4;/q;;-1; |
Clé InChI |
OIFZQKCJHVNBRA-UHFFFAOYSA-N |
SMILES |
[B-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |
SMILES canonique |
[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu] |
Autres numéros CAS |
34010-85-0 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Bis(triphenylphosphine)copper tetrahydroborate in borophene synthesis?
A1: Bis(triphenylphosphine)copper tetrahydroborate serves as the boron source in the chemical vapor deposition (CVD) process to synthesize few-layer β12-borophane on copper foils. [] In this process, the compound decomposes at elevated temperatures in a hydrogen-rich atmosphere, releasing boron atoms that deposit onto the copper substrate and arrange into the desired borophene structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















